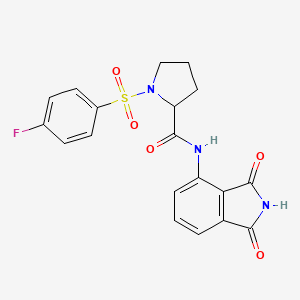
N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O5S and its molecular weight is 417.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Isoindoline core : Contributes to the biological activity through its ability to interact with various biological targets.
- Pyrrolidine moiety : Enhances solubility and bioavailability.
- Fluorophenylsulfonyl group : Imparts selectivity towards specific targets, potentially influencing kinase interactions.
The molecular formula is C17H13FN2O5S, with a molecular weight of 368.36 g/mol .
This compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases, which play critical roles in cell signaling pathways associated with cancer progression.
- PROTAC Development : Research indicates that it can be utilized in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation, enhancing its therapeutic potential against diseases like cancer .
Anticancer Properties
Recent studies have highlighted the compound's potential in oncology:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including those resistant to conventional therapies.
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, contributing to its anticancer efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was evaluated for its antitumor efficacy against xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, demonstrating its potential as a therapeutic agent.
Case Study 2: Mechanistic Studies
A mechanistic study explored the interaction between the compound and various kinases. It was found that the compound binds effectively to the ATP-binding site of certain kinases, leading to decreased phosphorylation of downstream targets involved in cell cycle regulation .
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5S/c20-11-6-8-12(9-7-11)29(27,28)23-10-2-5-15(23)18(25)21-14-4-1-3-13-16(14)19(26)22-17(13)24/h1,3-4,6-9,15H,2,5,10H2,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKKPLPMIWRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














